Cas no 70969-29-8 (bis(trimethylsilyl)amidohafnium(iv) chloride)

Bis(trimethylsilyl)amidohafnium(IV) chloride is a highly reactive hafnium-based precursor used in advanced chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Its key advantages include excellent volatility and thermal stability, making it suitable for high-precision thin-film deposition of hafnium-containing materials, such as HfO₂, which are critical in semiconductor and dielectric applications. The compound’s silylamide ligands facilitate clean decomposition, minimizing carbon contamination in deposited films. Its reactivity with oxygen and nitrogen sources allows for controlled formation of high-quality hafnium nitride or oxide layers, essential for microelectronics and optical coatings. This precursor is valued for its consistent performance in high-purity deposition processes.
bis(trimethylsilyl)amidohafnium(iv) chloride structure
70969-29-8 structure
Product Name:bis(trimethylsilyl)amidohafnium(iv) chloride
CAS No:70969-29-8
MF:C12H36Cl2HfN2Si4
MW:570.165650367737
CID:975902
PubChem ID:24896186
Update Time:2025-05-27

bis(trimethylsilyl)amidohafnium(iv) chloride Chemical and Physical Properties

Names and Identifiers

    • bis(trimethylsilyl)amidohafnium(iv) chloride
    • HAFNIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE
    • Bis(trimethylsilyl)amidohafnium(IV) chloride, >=95%, 99.99+% metals basis
    • Bis(trimethylsilyl)amidohafnium(IV) chloride >=95%, >=99.99% trace metals basis
    • MDL: MFCD08275494
    • Inchi: 1S/2C6H18NSi2.2ClH.Hf/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;2*1H;/q2*-1;;;+4/p-2
    • InChI Key: HKZRZVQUSXQGFM-UHFFFAOYSA-L
    • SMILES: N([Si](C)(C)C)([Si](C)(C)C)[Hf](Cl)(Cl)N([Si](C)(C)C)[Si](C)(C)C

Computed Properties

  • Exact Mass: 570.08000

Experimental Properties

  • Melting Point: 40-44 °C (lit.)
  • Flash Point: 172 °F
  • PSA: 6.48000
  • LogP: 6.22400

bis(trimethylsilyl)amidohafnium(iv) chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39; S45
  • Hazardous Material Identification: C
  • TSCA:No
  • Storage Condition:2-8°C
  • Risk Phrases:R34

bis(trimethylsilyl)amidohafnium(iv) chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
J100005-5G
bis(trimethylsilyl)amidohafnium(iv) chloride
70969-29-8 ≥99.99%
5G
¥5727.39 2022-02-23

Additional information on bis(trimethylsilyl)amidohafnium(iv) chloride

Comprehensive Overview of bis(trimethylsilyl)amidohafnium(IV) chloride (CAS No. 70969-29-8)

Bis(trimethylsilyl)amidohafnium(IV) chloride (CAS No. 70969-29-8) is a highly specialized organometallic compound that has garnered significant attention in advanced material science and catalysis research. This compound, often abbreviated as HfCl(N(SiMe3)2)3, is a pivotal precursor in the synthesis of hafnium-based thin films, nanoparticles, and other high-performance materials. Its unique molecular structure, featuring trimethylsilyl (TMS) groups and a hafnium center, enables exceptional reactivity and stability under controlled conditions.

In recent years, the demand for hafnium-based precursors like bis(trimethylsilyl)amidohafnium(IV) chloride has surged due to their critical role in semiconductor manufacturing, particularly in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. These techniques are essential for producing next-generation electronic devices, such as 5G chips and quantum computing components, where precision and material purity are paramount. Researchers and engineers frequently search for "hafnium precursors for ALD" or "high-purity hafnium compounds," reflecting the compound's relevance in cutting-edge technology.

The synthesis of bis(trimethylsilyl)amidohafnium(IV) chloride involves the reaction of hafnium tetrachloride (HfCl4) with bis(trimethylsilyl)amine (HN(SiMe3)2), yielding a volatile and moisture-sensitive product. This compound's air-sensitive nature necessitates handling under inert atmospheres, such as argon or nitrogen, to prevent degradation. Its molecular weight and physical properties, including solubility in organic solvents like toluene and hexane, make it a versatile candidate for tailored material synthesis.

One of the most intriguing applications of bis(trimethylsilyl)amidohafnium(IV) chloride lies in its use as a catalyst or co-catalyst in polymerization reactions. For instance, it has been explored in the production of high-performance polymers and elastomers, where its ability to modulate reaction kinetics and polymer microstructure is highly valued. Searches for "hafnium catalysts for polymerization" or "metal-organic frameworks (MOFs) with hafnium" highlight the compound's potential in sustainable material development.

From an environmental and safety perspective, bis(trimethylsilyl)amidohafnium(IV) chloride requires careful storage and disposal due to its reactivity with moisture and air. However, its applications in green chemistry initiatives, such as reducing waste in semiconductor fabrication, align with global trends toward eco-friendly manufacturing. This duality makes it a subject of interest for both industrial and academic research, as evidenced by queries like "sustainable hafnium precursors" or "hafnium in circular economy."

In summary, bis(trimethylsilyl)amidohafnium(IV) chloride (CAS No. 70969-29-8) is a cornerstone in modern material science, bridging gaps between nanotechnology, catalysis, and electronics. Its multifaceted applications, coupled with the growing demand for high-purity metal-organic compounds, ensure its continued prominence in research and industry. As innovations in ALD, CVD, and polymer science evolve, this compound will likely remain at the forefront of technological advancements.

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